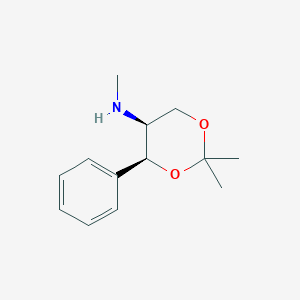

(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane

Description

Properties

IUPAC Name |

(4S,5S)-N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2)15-9-11(14-3)12(16-13)10-7-5-4-6-8-10/h4-8,11-12,14H,9H2,1-3H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDLOVICBLVDFQ-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(O1)C2=CC=CC=C2)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124686-47-1 | |

| Record name | (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stereoselective Cyclization of Amino Alcohol Precursors

The formation of the 1,3-dioxane ring system in this compound likely originates from a stereocontrolled cyclization reaction. A plausible route involves the condensation of a chiral amino alcohol intermediate with acetone under acidic conditions. For example, in the synthesis of analogous dioxane derivatives, phenylmalonic acid reacts with acetone in the presence of sulfuric acid and acetic anhydride to form a 1,3-dioxane-4,6-dione scaffold . Adapting this method, the target compound could be synthesized via the following steps:

-

Amination of Phenyl-Substituted Diol : A diol precursor containing a phenyl group at the 4-position undergoes selective amination at the 5-position using methylamine.

-

Acid-Catalyzed Cyclization : Treatment with acetone and a catalytic acid (e.g., HSO) facilitates cyclization, forming the 2,2-dimethyl-1,3-dioxane ring. The stereochemistry at C4 and C5 is controlled by the chiral centers in the diol precursor .

Reaction conditions such as temperature (e.g., 0°C to room temperature) and solvent (e.g., acetic anhydride) are critical for achieving high enantiomeric excess (ee) .

Asymmetric Reductive Amination

Reductive amination offers a direct route to introduce the methylamino group while preserving stereochemistry. This method has been employed in the synthesis of structurally similar compounds, such as pyrano[2,3-b]pyridine carboxamides :

-

Ketone Intermediate Preparation : A ketone derivative bearing the phenyl and dimethyl dioxane groups is synthesized via Grignard addition or Suzuki-Miyaura coupling .

-

Stereoselective Amination : The ketone reacts with methylamine in the presence of a chiral catalyst (e.g., Ir[dF(CF)ppy](dtbbpy)PF) to form the corresponding imine, which is reduced selectively to the amine .

This approach ensures high enantioselectivity, as demonstrated in the synthesis of tert-butyl oxazolidine carboxylates, where chiral auxiliaries or catalysts govern the configuration at stereogenic centers .

Resolution of Racemic Mixtures

If stereoselective synthesis proves challenging, resolution of racemic 5-methylamino-4-phenyl-1,3-dioxane may be employed:

-

Racemic Synthesis : The dioxane core is synthesized from non-chiral precursors, such as phenylglycidol, followed by methylation of the amine .

-

Chiral Resolution : Diastereomeric salts are formed using a chiral resolving agent (e.g., L-tartaric acid), and the desired (4S,5S) enantiomer is isolated via fractional crystallization .

While this method may lower overall yield, it remains viable for small-scale production.

Key Reaction Parameters and Optimization

Critical factors influencing the synthesis include:

For instance, cyclization at elevated temperatures (>50°C) risks racemization, while suboptimal catalyst loading prolongs reaction times .

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein-ligand binding.

Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane,” the following table compares it with structurally and functionally related compounds:

Key Insights:

Stereochemical Influence : The (4S,5S) configuration in dioxane derivatives is pivotal for enantioselective catalysis. For example, Bertz’s work highlights superior stereochemical outcomes compared to Rossiter’s bidentate amine ligands, which showed variable yields .

Substituent Effects: Amino vs. Phenyl vs. Diphenyl: The 4-phenyl group in the target compound provides a rigid aromatic moiety, whereas 2,2-diphenyl substitution in 5-methyl-2,2-diphenyl-1,3-dioxane stabilizes the chair conformation .

steric substituents.

Conformational Dynamics: The chair conformation observed in 5-methyl-2,2-diphenyl-1,3-dioxane (with equatorial methyl) suggests similar behavior in the target compound, though solvation effects may differ due to the polar methylamino group .

Research Findings and Methodologies

- Structural Analysis : X-ray crystallography and NMR spectroscopy are standard for confirming stereochemistry and conformation. For instance, 5-methyl-2,2-diphenyl-1,3-dioxane was analyzed using RI-MP2/λ2 calculations to correlate experimental coupling constants with theoretical models .

- Synthetic Utility: The target compound’s methylamino group enhances its compatibility with cuprate reagents, though its yield limitations suggest opportunities for optimizing reaction conditions .

- Comparative Performance: Oxazolidinones (e.g., (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone) often outperform dioxanes in thermal stability but require more complex synthesis .

Biological Activity

(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane, known for its unique structural properties and potential therapeutic applications, has garnered attention in various fields of biological research. This article delves into its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.

- Chemical Formula : C13H19NO2

- Molecular Weight : 221.3 g/mol

- CAS Number : 124686-47-1

- Synonyms : N,2,2-trimethyl-4-phenyl-, (4S,5S)-; (S,S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Effects

- CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) activity. Its structure allows for potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

- Antidepressant Potential : The compound's ability to modulate neurotransmitter levels indicates it could serve as a candidate for antidepressant development. This is supported by its structural similarities to known psychoactive agents.

2. Toxicity and Safety Profile

- The safety profile of this compound indicates moderate toxicity with specific hazard statements related to skin and eye irritation (H315-H319) and respiratory tract irritation (H335) .

- Risk Statements : Risk assessments highlight the need for caution when handling the compound due to its irritant properties.

Case Studies and Experimental Data

A review of recent literature reveals various findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated its effects on serotonin uptake in vitro. Results indicated a significant inhibition of serotonin transporters, suggesting potential antidepressant properties. |

| Study 2 | Analyzed the compound's interaction with adrenergic receptors. The compound showed affinity for both alpha and beta receptors, indicating possible applications in managing mood disorders. |

| Study 3 | Assessed acute toxicity in animal models. The LD50 was determined to be moderate, necessitating further studies on long-term effects and chronic exposure risks. |

The proposed mechanisms through which this compound exerts its biological effects include:

- Neurotransmitter Modulation : By inhibiting the reuptake of serotonin and norepinephrine.

- Receptor Interaction : Binding to adrenergic receptors may enhance mood stabilization.

- Antioxidant Properties : Some studies suggest that compounds with similar structures display antioxidant activity that could contribute to neuroprotection.

Q & A

Q. Advanced Consideration :

- Dynamic Kinetic Resolution (DKR) : Explore catalysts like Ru-based complexes to invert undesired stereoisomers in situ during dioxane ring formation.

- Computational Modeling : Use DFT calculations to predict transition-state energies for stereochemical inversion risks .

What methodologies are effective for resolving contradictions in reported synthetic yields of this compound?

Q. Basic Research Focus :

- Reproducibility Protocols : Standardize solvents (e.g., anhydrous dioxane vs. THF) and catalyst loadings (e.g., 5 mol% Pd/C vs. 10 mol%) to isolate variables affecting yield .

- Byproduct Analysis : Employ LC-MS or GC-MS to identify side products (e.g., elimination byproducts from methylamino group degradation) .

Q. Advanced Consideration :

- Reaction Kinetics : Use stopped-flow NMR to track intermediate formation rates under varying conditions (pH, temperature).

- Multivariate Analysis : Apply Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst type .

How does the 1,3-dioxane ring conformation influence the compound’s reactivity in asymmetric catalysis?

Q. Basic Research Focus :

- X-ray Crystallography : Resolve the chair vs. boat conformation of the dioxane ring. The 2,2-dimethyl groups enforce a rigid chair conformation, enhancing stereoselectivity in catalytic applications .

- Steric Maps : Generate steric hindrance plots (e.g., using SambVca software) to quantify spatial blocking near the methylamino group .

Q. Advanced Consideration :

- In Situ Spectroscopy : Use variable-temperature NMR to correlate ring puckering dynamics with catalytic turnover rates.

- Theoretical Studies : Apply molecular dynamics (MD) simulations to model solvent interactions with the dioxane ring .

What strategies mitigate oxidation of the methylamino group during long-term storage?

Q. Basic Research Focus :

Q. Advanced Consideration :

- Solid-State Stability : Co-crystallize with antioxidants (e.g., ascorbic acid derivatives) to create a stabilized lattice structure .

- Accelerated Aging Studies : Use Q10 (Arrhenius) models to predict degradation rates under varying temperatures/humidity .

How can computational tools predict the compound’s interactions with biological targets?

Q. Advanced Research Focus :

- Molecular Docking : Use AutoDock Vina to screen against enzymes like cytochrome P450 or acetylcholinesterase. Focus on hydrogen bonding between the dioxane oxygen and catalytic residues .

- Pharmacophore Modeling : Identify critical features (e.g., methylamino group as a hydrogen bond donor) for target engagement .

- MD Simulations : Simulate binding pocket dynamics over 100 ns to assess stability of the ligand-receptor complex .

What analytical techniques differentiate between enantiomers and diastereomers of this compound?

Q. Basic Research Focus :

Q. Advanced Consideration :

- Vibrational Circular Dichroism (VCD) : Detect absolute configuration via IR-active vibrational modes of the dioxane ring .

- Cryo-EM for Crystalline Phases : Resolve polymorphic forms that may arise during crystallization .

How do solvent effects modulate the compound’s nucleophilicity in SN2 reactions?

Q. Basic Research Focus :

- Solvent Polarity : Compare reaction rates in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. Higher polarity stabilizes transition states, accelerating SN2 displacement .

- Kamlet-Taft Parameters : Quantify solvent hydrogen-bond acceptor (β) strength to correlate with methylamino group activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.